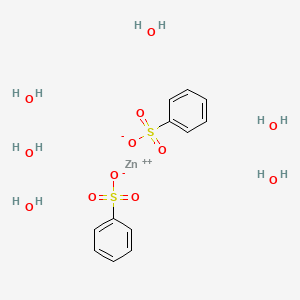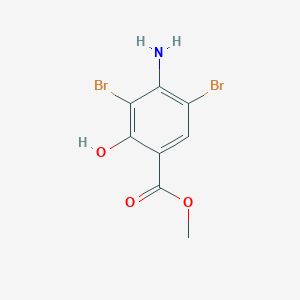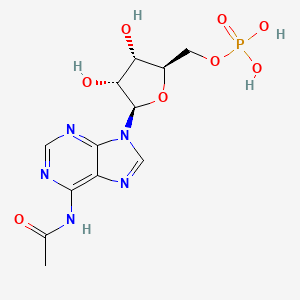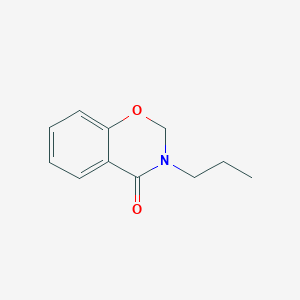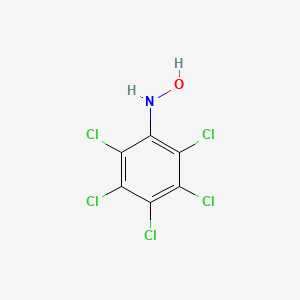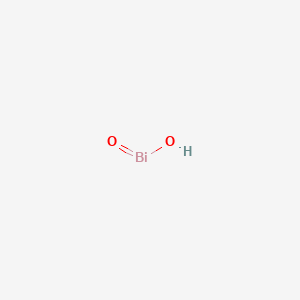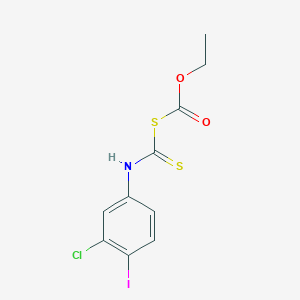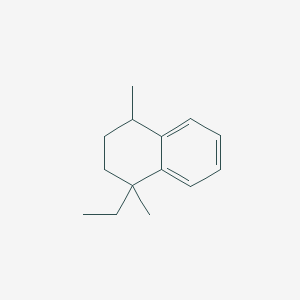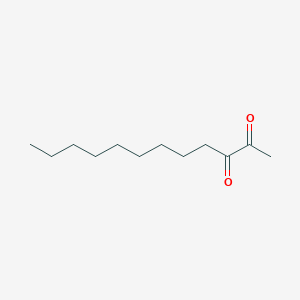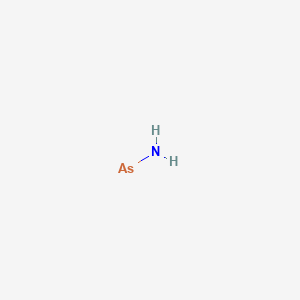
Copper;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;platinum is a bimetallic compound consisting of copper and platinum. Both metals are transition elements known for their unique properties. Copper is renowned for its excellent electrical and thermal conductivity, while platinum is highly valued for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with enhanced properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized using several methods. One common approach is the one-pot aqueous method, where platinum and copper are reduced and grown directly on the surface of graphene oxide. This method maximizes the interaction between the metals and the graphene oxide, enhancing the catalytic activity of the resulting compound . Another method involves the use of electrostatic spinning and staged heat treatment to prepare this compound alloy catalysts on porous carbon nanofibers .
Industrial Production Methods: In industrial settings, this compound alloys are often produced through electroplating and chemical vapor deposition techniques. These methods allow for precise control over the composition and structure of the alloy, ensuring consistent quality and performance.
化学反应分析
Types of Reactions: Copper;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, copper in the alloy can undergo redox reactions, where it is oxidized to copper(II) ions and reduced back to metallic copper . Platinum, on the other hand, is known for its catalytic properties, facilitating reactions such as the oxidation of ammonia .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of ammonia using this compound catalysts can produce nitrogen and water as the primary products .
科学研究应用
Copper;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, this compound compounds are being explored for their potential anticancer properties, as they can induce tumor cell death through mechanisms such as apoptosis and reactive oxygen species generation . In industry, this compound alloys are used in the production of sensors and electronic devices due to their excellent electrical conductivity and catalytic properties .
作用机制
The mechanism by which copper;platinum exerts its effects involves several molecular targets and pathways. In catalytic reactions, platinum acts as the primary catalyst, facilitating the transfer of electrons and promoting the formation of reaction intermediates. Copper, on the other hand, can enhance the catalytic activity of platinum by providing additional active sites and stabilizing the reaction intermediates . In biological systems, this compound compounds can interact with cellular components such as DNA and proteins, leading to the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Copper;platinum is unique compared to other similar compounds due to its combination of copper and platinum, which provides a synergistic effect in catalytic and biological applications. Similar compounds include platinum-based drugs such as cisplatin, carboplatin, and oxaliplatin, which are widely used in cancer therapy . Copper-based compounds, such as copper nanoparticles, are also used in various applications, including antimicrobial and anticancer treatments . this compound stands out due to its enhanced catalytic properties and potential for use in a broader range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of copper and platinum provides enhanced properties, making it a valuable material for research and practical applications. As research continues, the full potential of this compound in areas such as catalysis, medicine, and electronics will likely be further realized.
属性
CAS 编号 |
12273-05-1 |
|---|---|
分子式 |
CuPt7 |
分子量 |
1429.1 g/mol |
IUPAC 名称 |
copper;platinum |
InChI |
InChI=1S/Cu.7Pt |
InChI 键 |
VTGRVOZGRXPSMS-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




